molecular formula C19H23N3O3 B2820696 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea CAS No. 2034359-11-8

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2820696
CAS No.: 2034359-11-8
M. Wt: 341.411
InChI Key: GMJJVSXXCJHXRD-UHFFFAOYSA-N
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Description

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea typically involves multiple steps:

    Formation of the Methoxyazetidine Moiety: This step involves the reaction of a suitable azetidine precursor with a methoxy group donor under controlled conditions.

    Coupling with Phenyl and Benzyl Groups: The methoxyazetidine intermediate is then coupled with a phenyl group and a methoxybenzyl group through a series of reactions, including nucleophilic substitution and condensation reactions.

    Final Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl and benzyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

    Industrial Applications: The compound is explored for its potential use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxyphenyl)urea: Similar structure but with a methoxyphenyl group instead of a methoxybenzyl group.

    1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxyethyl)urea: Similar structure but with a methoxyethyl group instead of a methoxybenzyl group.

Uniqueness

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-17-9-3-14(4-10-17)11-20-19(23)21-15-5-7-16(8-6-15)22-12-18(13-22)25-2/h3-10,18H,11-13H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJJVSXXCJHXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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